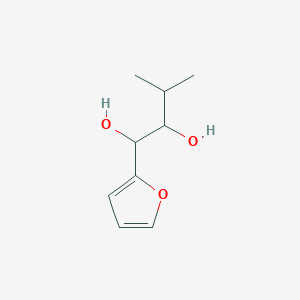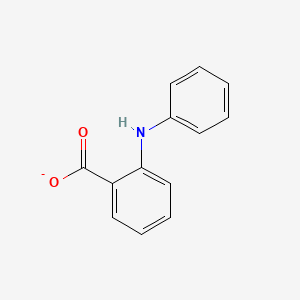
2-(Phenylamino)benzoic acid anion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylamino)benzoic acid anion, also known as N-Phenylanthranilic acid anion, is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzoic acid where the carboxyl group is substituted with a phenylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Phenylamino)benzoic acid can be synthesized through the Ullmann reaction, which involves the coupling of 2-chlorobenzoic acid with aniline under microwave irradiation. The optimal conditions for this reaction include the use of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol containing less than 20% water .
Industrial Production Methods
Industrial production of 2-(Phenylamino)benzoic acid typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance the efficiency and yield of the reaction. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylamino)benzoic acid anion undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylamino compounds.
Applications De Recherche Scientifique
2-(Phenylamino)benzoic acid anion has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Phenylamino)benzoic acid anion involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: Similar structure but lacks the phenyl group.
Diphenylamine: Contains two phenyl groups but lacks the carboxyl group.
Fenamic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-(Phenylamino)benzoic acid anion is unique due to its specific combination of a phenylamino group and a carboxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
34865-87-7 |
|---|---|
Formule moléculaire |
C13H10NO2- |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
2-anilinobenzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)/p-1 |
Clé InChI |
ZWJINEZUASEZBH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
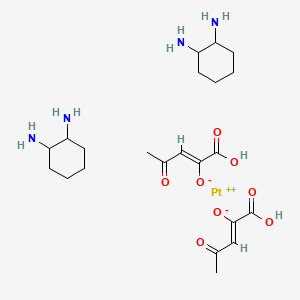
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
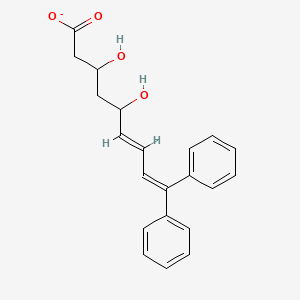
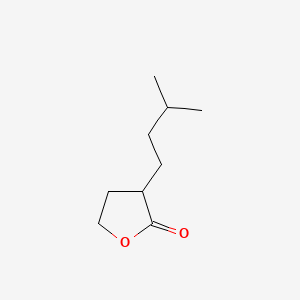
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
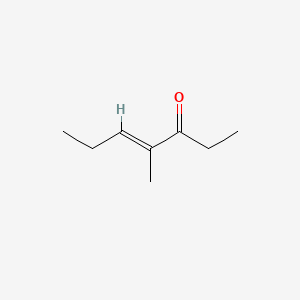
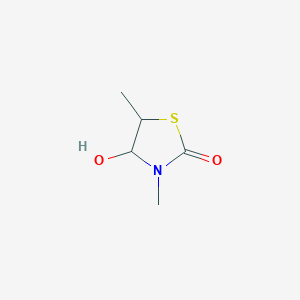
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
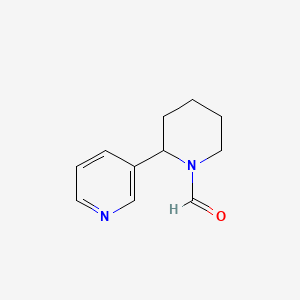
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
